molecular formula C19H27N3O7 B2774379 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide CAS No. 896351-80-7

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B2774379
CAS No.: 896351-80-7
M. Wt: 409.439
InChI Key: JYOFAQOBSOHDAP-UHFFFAOYSA-N
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Description

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and an ethanediamide backbone

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O7/c1-25-17(26-2)11-21-19(24)18(23)20-10-14(22-5-7-27-8-6-22)13-3-4-15-16(9-13)29-12-28-15/h3-4,9,14,17H,5-8,10-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOFAQOBSOHDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and morpholine intermediates, followed by their coupling with the ethanediamide backbone under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the morpholine ring could modulate the compound’s solubility and bioavailability. The ethanediamide backbone may facilitate binding to proteins or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide

Uniqueness

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide is unique due to its combination of a benzodioxole ring, a morpholine ring, and an ethanediamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, part of the benzodioxole family, is structurally characterized by the presence of a benzodioxole moiety and a morpholine ring, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C23H31N3O5C_{23}H_{31}N_{3}O_{5}, and its IUPAC name is N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,2-dimethoxyethyl)ethanediamide. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC23H31N3O5
IUPAC NameN-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,2-dimethoxyethyl)ethanediamide
SMILESO=C(C(NCC(c(cc1)cc2c1OCO2)N1CCOCC1)=O)NCCC1=CCCCC1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and its anticancer properties.

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound exhibit significant inhibition of enzymes such as α-amylase. For instance, derivatives of benzodioxol have shown IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating potent inhibitory effects that could be beneficial in managing diabetes by regulating carbohydrate metabolism .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, one study reported that a related compound significantly reduced blood glucose levels in diabetic mice and showed anticancer efficacy with IC50 values ranging from 26 µM to 65 µM across different cancer cell lines .

Case Studies and Research Findings

  • Antidiabetic Activity : A study utilized a streptozotocin-induced diabetic mouse model to evaluate the antidiabetic potential of related benzodioxole compounds. The results indicated a substantial reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound .
  • Cytotoxicity Assays : MTS assays conducted on various cell lines revealed that certain derivatives exhibited significant cytotoxicity against cancer cells while sparing normal cells (IC50 > 150 µM), suggesting a favorable safety profile .
  • Mechanistic Insights : The mechanism of action appears to involve the modulation of key signaling pathways associated with insulin regulation and apoptosis induction. For instance, phosphorylation events mediated by these compounds may influence transcription factors involved in cellular metabolism and survival .

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